molecular formula C9H13N3O B12227171 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12227171
M. Wt: 179.22 g/mol
InChI Key: GECSUHBWUDLQPN-UHFFFAOYSA-N
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Description

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a methoxy group at the 4-position and a pyrrolidin-1-yl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with wide-ranging biological significance, including roles in nucleic acid biosynthesis and chemotherapeutic applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-methoxy-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C9H13N3O/c1-13-9-6-8(10-7-11-9)12-4-2-3-5-12/h6-7H,2-5H2,1H3

InChI Key

GECSUHBWUDLQPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The pyrimidine ring can mimic nucleotide structures, allowing the compound to interact with nucleotide-binding sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

The following table summarizes key structural and functional differences between 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine and related compounds:

Compound Substituents Key Features Reported Activities References
4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine 4-OCH₃, 6-pyrrolidin-1-yl Enhanced solubility via methoxy; flexible pyrrolidine ring. Limited direct data; inferred potential for enzyme inhibition or antimicrobial activity.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-CH₃, 6-piperidin-1-yl, 2-NH₂ Piperidine (6-membered ring) increases lipophilicity; amine group enhances H-bonding. Studied for crystal structure; potential drug design applications.
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-CH₃, 2-pyrrolidin-1-yl, fused pyrrolo ring Chlorine improves electrophilicity; fused ring system alters π-π stacking. Likely kinase inhibition (structural similarity to TRK inhibitors).
4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride 4-OCH₃, 6-piperazin-1-yl (dihydrochloride) Piperazine introduces basicity and water solubility; salt form improves bioavailability. Antimicrobial or antiviral applications (inferred from piperazine analogs).
4-Hydrazinyl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine 4-NHNH₂, 6-CH₃, 2-pyrrolidin-1-yl Hydrazine group enables chelation or coordination chemistry. Potential metal-binding or antimetabolite activity.

Structural and Functional Comparisons

Substituent Effects on Solubility and Reactivity The methoxy group in 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine improves solubility compared to methyl or chloro substituents (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine or 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) . Pyrrolidine vs. Piperazine, with two nitrogen atoms, increases polarity and basicity, as seen in 4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride .

Biological Activity Trends Compounds with pyrrolidine/piperidine substituents (e.g., 5a–5c in ) demonstrated moderate to strong antibacterial and antifungal activities, attributed to sulfur-containing thioether groups . While 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine lacks sulfur, its pyrrolidine moiety may mimic similar interactions.

Synthetic Accessibility

  • Microwave-assisted synthesis () improved yields for pyrrolidine-containing pyrimidines, highlighting efficient alkylation strategies applicable to 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine .

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